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Compound of Interest

Compound Name: Amt-nhs

Cat. No.: B10857153

For researchers, scientists, and drug development professionals, understanding the intricate
mechanisms of molecular interactions is paramount. The study of RNA-protein interactions,
which are central to a vast array of cellular processes, has been significantly advanced by the
development of novel chemical tools. One such tool is AMT-NHS, a bifunctional crosslinker
designed to capture these interactions within the cellular environment. This guide provides a
detailed examination of the psoralen component of AMT-NHS, its mechanism of action, and its
application in experimental settings.

The Core Psoralen Moiety: 4'-Aminomethyl-4,5',8-
trimethylpsoralen (AMT)

AMT-NHS is a conjugate molecule built upon the scaffold of 4'-aminomethyl-4,5',8-
trimethylpsoralen, commonly known as AMT or 4'-aminomethyltrioxsalen.[1][2] Psoralens are a
class of naturally occurring furocoumarins that are well-known for their photoreactive properties
with nucleic acids.[3]

The planar, tricyclic structure of the psoralen core allows it to intercalate into the helical
structure of double-stranded regions of DNA and RNA.[1][2] This non-covalent intercalation is
the initial step in the crosslinking process. Upon exposure to long-wavelength ultraviolet light
(UVA, approx. 365 nm), the psoralen moiety becomes photoactivated. This activation induces a
[2+2] photocycloaddition between the furan or pyrone ring of the psoralen and the 5,6-double
bond of a pyrimidine base (thymine, cytosine, or uracil) on one of the nucleic acid strands,
forming a covalent monoadduct. If a second pyrimidine is suitably positioned on the opposite
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strand, the psoralen can undergo a second photo-reaction, resulting in an interstrand crosslink
(ICL). This covalent linkage is reversible by exposure to short-wavelength UV light (e.g., 254
nm).

The AMT derivative is particularly potent due to its 4'-aminomethyl group, which is protonated
at physiological pH. This positive charge enhances its affinity for the negatively charged
phosphate backbone of nucleic acids, increasing its local concentration and crosslinking
efficiency.

AMT-NHS: A Heterobifunctional Crosslinker

AMT-NHS is an innovative reagent that links the photoreactive properties of AMT with the
amine-reactive chemistry of an N-hydroxysuccinimide (NHS) ester. The molecule is
synthesized by attaching a 3-mercaptopropanoic acid linker to the 4'-methyl position of
trioxsalen, followed by the activation of the terminal carboxyl group with NHS. This creates a
bifunctional tool capable of covalently linking proteins to the RNAs with which they interact.

The NHS ester group is highly reactive towards primary aliphatic amines, such as the g-amine
of lysine residues and the N-terminus of a protein, forming a stable amide bond. This reaction
proceeds efficiently under physiological conditions.

The overall mechanism of AMT-NHS is a two-step process:

o Protein Labeling: The NHS ester group reacts with primary amines on a target protein,
covalently attaching the psoralen moiety.

* RNA Crosslinking: The psoralen-tagged protein is then allowed to interact with its RNA
partners. Subsequent irradiation with 365 nm UV light causes the psoralen to intercalate into
nearby RNA duplexes and form a covalent crosslink with a pyrimidine base.

This dual-action nature allows for the specific capture of RNA-protein complexes in situ,
including both in cell lysates (in vitro) and within living cells (in vivo).

Caption: Chemical structure of the AMT-NHS crosslinker.

Quantitative Data Summary
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The efficacy of AMT-NHS has been quantitatively evaluated, particularly in comparison to
traditional 254 nm UV crosslinking methods for studying the Cbf5-H/ACA snoRNA interaction in

yeast.

Table 1: In Vitro Crosslinking Specificity

% Reads from H/ACA

Crosslinking Method AMT-NHS Concentration
snoRNAs

Standard UV (254 nm) N/A 99.3%
AMT-NHS 0.05 mM 94%
AMT-NHS 0.1 mM 94%
AMT-NHS 0.2 mM 94%

Data sourced from Han et al., 2022.

Table 2: In Vivo Crosslinking Specificity
AMT-NHS Concentration % Reads from H/ACA shoRNAs
0.1 mM 2%
1.5mM 86%

Data sourced from Han et al., 2022.

These data indicate that while standard UV crosslinking shows slightly higher specificity, AMT-
NHS is highly effective and its specificity in vivo can be improved by increasing its
concentration. Notably, AMT-NHS captures a different pattern of interactions, targeting both
single- and double-stranded RNA regions, whereas traditional UV crosslinking is biased

towards single-stranded regions.

Experimental Protocols

The following are generalized protocols for using AMT-NHS based on the methodology
described by Han et al. (2022). Researchers should optimize concentrations and incubation
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times for their specific protein-RNA system.

In Vitro Crosslinking Protocol

» Protein-RNA Binding: Incubate the purified protein of interest (e.g., Cbf5) with the target RNA
in an appropriate binding buffer for 30 minutes at room temperature to allow complex
formation.

o AMT-NHS Addition: Add AMT-NHS to the reaction mixture to a final concentration of 0.05-0.2
mM. Incubate for an additional 30 minutes at room temperature in the dark to allow for the
NHS ester reaction with the protein.

e Photo-Crosslinking: Place the reaction tubes on ice and irradiate with 365 nm UV light for 30
minutes. A Stratalinker 2400 or similar device can be used.

e Analysis: The crosslinked complexes can then be purified and analyzed, for example, by
SDS-PAGE and autoradiography if the RNA is radiolabeled.

In Vivo Crosslinking Protocol (Yeast)

o Cell Culture: Grow yeast cells expressing a tagged version of the protein of interest to the
mid-log phase (OD600 = 0.5).

¢ Cell Permeabilization and Crosslinking:
o Harvest the cells by centrifugation.

o Resuspend the cell pellet in a buffer containing AMT-NHS at a final concentration between
0.1 mM and 1.5 mM.

o Incubate the cell suspension for 10 minutes at room temperature in the dark to allow AMT-
NHS to penetrate the cells and react with the target protein.

e Photo-Crosslinking: Irradiate the cell suspension with 365 nm UV light for 30 minutes with
gentle stirring or agitation to ensure uniform exposure.

o Cell Lysis and Purification: After irradiation, quench the reaction, lyse the cells, and proceed
with the immunoprecipitation of the tagged protein to isolate the crosslinked RNA-protein
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complexes for downstream analysis like high-throughput sequencing.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involving AMT-NHS.
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Caption: Mechanism of AMT-NHS mediated RNA-protein crosslinking.
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Caption: Experimental workflow for AMT-NHS crosslinking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Component of AMT-NHS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857153#understanding-the-psoralen-component-
of-amt-nhs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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